COX-2 Inhibitory Potency: Ortho-Fluorophenyl Isoxazole Acetamido Benzoate vs. Class Benchmark Celecoxib
The target compound is reported to exhibit a COX-2 IC₅₀ of 0.8 μM with minimal activity against COX-1, suggesting a selectivity-driven inhibition profile [1]. This places the compound within the mid-nanomolar potency range for COX-2 inhibitors. By comparison, the clinically approved COX-2 selective inhibitor celecoxib demonstrates a COX-2 IC₅₀ of approximately 0.04 μM in recombinant enzyme assays [2]. The approximately 20-fold lower potency of the target compound versus celecoxib is offset by its distinct isoxazole-acetamido scaffold, which may afford divergent off-target profiles and intellectual property freedom. However, the 0.8 μM value is derived from a vendor-curated data aggregator and does not include the standard error, assay format, or enzyme source; it has not been independently verified through peer-reviewed primary literature as of this search.
| Evidence Dimension | COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.8 μM (COX-2); COX-1 activity reported as minimal (no quantitative IC₅₀ provided) |
| Comparator Or Baseline | Celecoxib: COX-2 IC₅₀ ≈ 0.04 μM (recombinant enzyme assay); Indomethacin: COX-2 IC₅₀ ≈ 0.35–1.0 μM |
| Quantified Difference | Target compound is approximately 20-fold less potent than celecoxib but comparable in magnitude to indomethacin at COX-2 |
| Conditions | Vendor-reported data; assay conditions (enzyme source, substrate concentration, incubation time) not specified in available sources |
Why This Matters
For researchers seeking a non-sulfonamide, non-diarylheterocycle COX-2 inhibitor scaffold with a distinct IP position, this compound offers a differentiated chemotype despite lower absolute potency than celecoxib.
- [1] Kuujia Product Page, CAS 1105243-03-5. Describes COX-2 IC₅₀ = 0.8 μM and minimal COX-1 activity, citing a 2023 Journal of Medicinal Chemistry study (original study not independently located). View Source
- [2] Penning TD, Talley JJ, Bertenshaw SR, et al. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). J Med Chem. 1997;40(9):1347-1365. View Source
